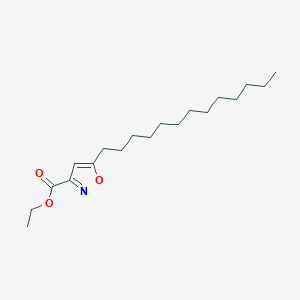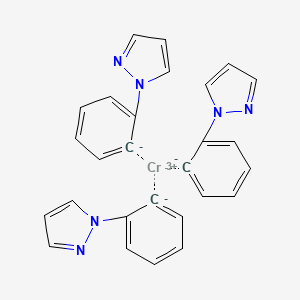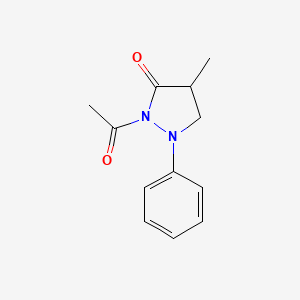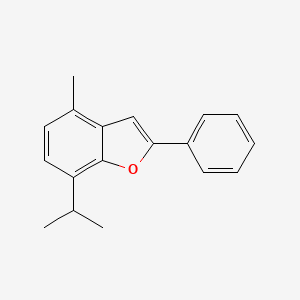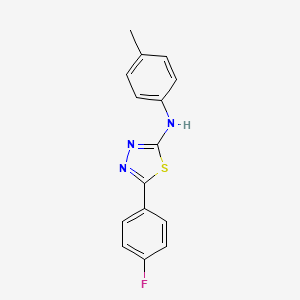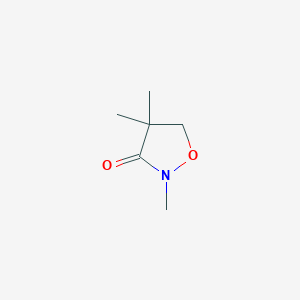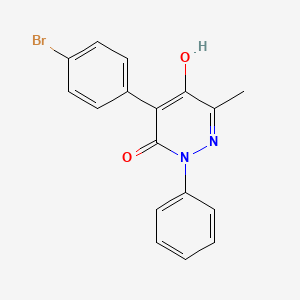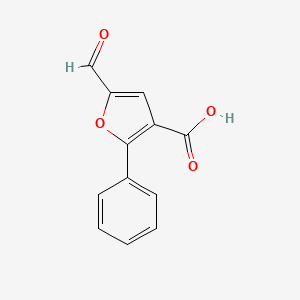
Diethyl 2,2'-dicyano-3,3'-dioxo-2,2'-bipyrrolidine-1,1'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate typically involves base-catalyzed condensation reactions. Aromatic nitriles and pyrrolinone esters are commonly used as starting materials. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the cyano groups can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of high-performance pigments and dyes
Mechanism of Action
The mechanism by which Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound’s cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cellular signaling and metabolism .
Comparison with Similar Compounds
Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate can be compared with other DPP derivatives such as:
Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate: Known for its similar structural properties but different reactivity.
3,3’-Diethyloxacarbocyanine iodide: Another compound with cyano groups, used primarily in imaging applications
Properties
CAS No. |
1243-80-7 |
|---|---|
Molecular Formula |
C16H18N4O6 |
Molecular Weight |
362.34 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(2-cyano-1-ethoxycarbonyl-3-oxopyrrolidin-2-yl)-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H18N4O6/c1-3-25-13(23)19-7-5-11(21)15(19,9-17)16(10-18)12(22)6-8-20(16)14(24)26-4-2/h3-8H2,1-2H3 |
InChI Key |
YDRUQCATCVIBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C1(C#N)C2(C(=O)CCN2C(=O)OCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





